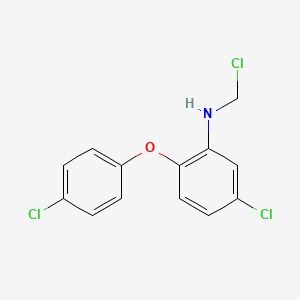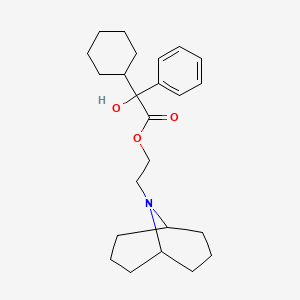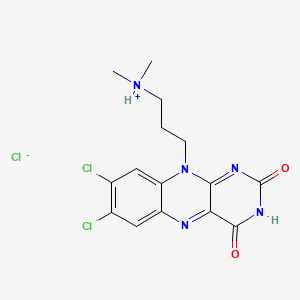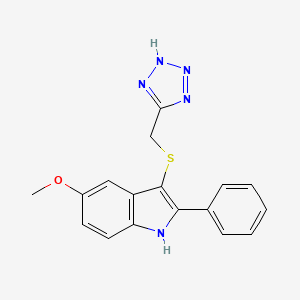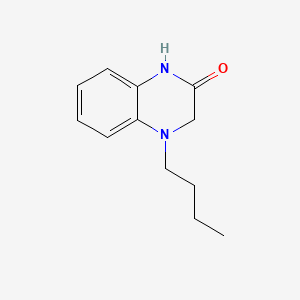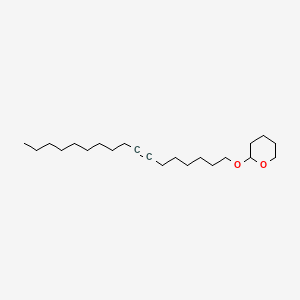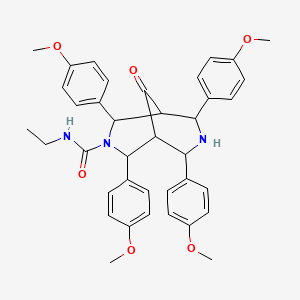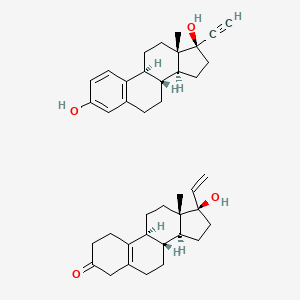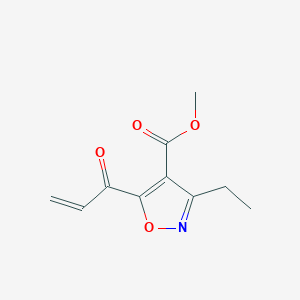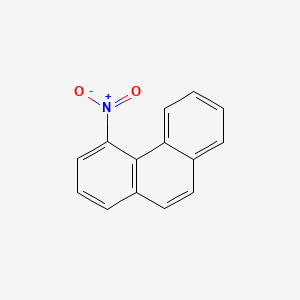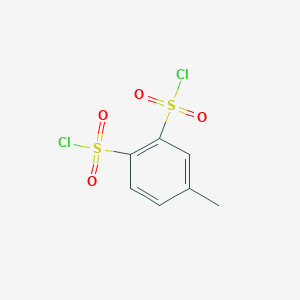
Toluene-3,4-disulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-3,4-disulfonyl chloride, also known as 4-methylbenzene-1,2-disulfonyl chloride, is an organosulfur compound with the molecular formula C7H6Cl2O4S2. It is a derivative of toluene where two sulfonyl chloride groups are attached to the benzene ring at the 3 and 4 positions. This compound is widely used in organic synthesis and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Toluene-3,4-disulfonyl chloride can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid, followed by the addition of phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation of toluene. The process includes the use of chlorosulfonic acid and sulfuryl chloride, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Toluene-3,4-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to form corresponding thiols or sulfides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Thiols or Sulfides: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Toluene-3,4-disulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of toluene-3,4-disulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The compound’s reactivity is primarily driven by the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon-sulfur bond .
Vergleich Mit ähnlichen Verbindungen
Toluene-2,4-disulfonyl chloride: Another isomer with sulfonyl chloride groups at the 2 and 4 positions.
Toluene-3,4-dithiol: A related compound where the sulfonyl chloride groups are replaced with thiol groups.
4-Methylbenzenesulfonyl chloride: A simpler derivative with only one sulfonyl chloride group.
Uniqueness: Toluene-3,4-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which significantly enhances its reactivity compared to compounds with only one sulfonyl chloride group. This makes it particularly useful in multi-step organic syntheses and industrial applications where high reactivity is required .
Eigenschaften
CAS-Nummer |
26627-38-3 |
|---|---|
Molekularformel |
C7H6Cl2O4S2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
4-methylbenzene-1,2-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3 |
InChI-Schlüssel |
BWJBYGKQBMETND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
